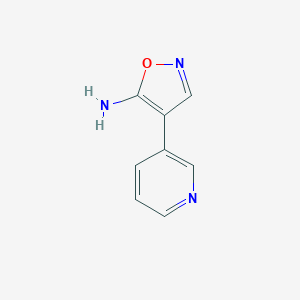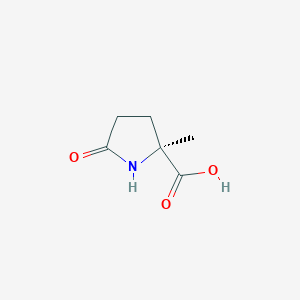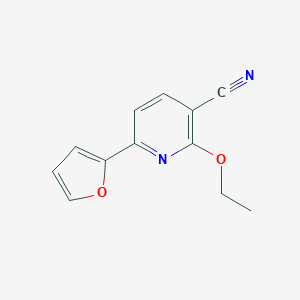
2-Ethoxy-6-(2-furyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-6-(2-furyl)nicotinonitrile is a compound that belongs to the class of organic compounds known as nicotinonitriles. It is characterized by a pyridine ring (nicotinic) bonded to a nitrile group.
Synthesis Analysis
The synthesis of nicotinonitrile derivatives, including those similar to 2-Ethoxy-6-(2-furyl)nicotinonitrile, often involves simple routes yielding good results. The synthesis process typically incorporates spectral and elemental analysis to ensure consistency with the chemical structure (Ahipa et al., 2014).
Molecular Structure Analysis
The molecular structure of related nicotinonitrile derivatives indicates a non-planar configuration. Single crystal studies confirm their three-dimensional structure, molecular shape, and nature of short contacts. Density Functional Theory (DFT) calculations often reveal theoretical data that align with experimental values (Chantrapromma et al., 2009).
Chemical Reactions and Properties
Nicotinonitriles, including 2-Ethoxy-6-(2-furyl)nicotinonitrile, can participate in various chemical reactions due to their functional groups. They often exhibit properties such as good absorption and fluorescence, along with a solvatochromic effect in different solvents (Ahipa et al., 2014).
Physical Properties Analysis
The physical properties of nicotinonitrile derivatives are influenced by their molecular structure. Crystallographic studies show details of their geometric configuration and how this affects their physical behavior (Chantrapromma et al., 2009).
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The structure of nicotinonitrile derivatives, including those similar to 2-Ethoxy-6-(2-furyl)nicotinonitrile, has been analyzed in various studies. For example, Chantrapromma et al. (2009) explored the crystal structure of a related nicotinonitrile derivative, noting the non-planar molecular structure and weak intramolecular interactions that contribute to the formation of a three-dimensional network in the crystal structure (Chantrapromma et al., 2009).
Antimicrobial Properties
Farag M. A. Altalbawy (2013) synthesized and evaluated the antimicrobial properties of various nicotinonitrile derivatives, including compounds similar to 2-Ethoxy-6-(2-furyl)nicotinonitrile. These compounds demonstrated potential as antimicrobial agents (Altalbawy, 2013).
Electrochemical Studies
Research by Urove and Peters (1994) on electrochemical reductions of furan derivatives, including those structurally related to 2-Ethoxy-6-(2-furyl)nicotinonitrile, provides insights into their electrochemical behavior. This study might offer a glimpse into the electrochemical properties of 2-Ethoxy-6-(2-furyl)nicotinonitrile and its potential applications in this field (Urove & Peters, 1994).
Photophysical Studies
Ahipa et al. (2014) conducted photophysical studies on a nicotinonitrile derivative, highlighting its potential as a blue light-emitting material. This suggests that similar compounds, like 2-Ethoxy-6-(2-furyl)nicotinonitrile, might also possess valuable photophysical properties (Ahipa et al., 2014).
Corrosion Inhibition
Singh et al. (2016) explored the use of nicotinonitriles as corrosion inhibitors for steel in acidic environments. This research indicates that compounds like 2-Ethoxy-6-(2-furyl)nicotinonitrile might be effective in protecting metals from corrosion (Singh et al., 2016).
Dye-Sensitized Solar Cells
In the realm of renewable energy, Hemavathi et al. (2019) investigated a nicotinonitrile derivative in dye-sensitized solar cells (DSSCs). This implies the potential application of 2-Ethoxy-6-(2-furyl)nicotinonitrile in solar energy technologies (Hemavathi et al., 2019).
Eigenschaften
IUPAC Name |
2-ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-15-12-9(8-13)5-6-10(14-12)11-4-3-7-16-11/h3-7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUODWEJDTCLDPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=CO2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363227 |
Source


|
| Record name | 2-ethoxy-6-(2-furyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile | |
CAS RN |
190579-90-9 |
Source


|
| Record name | 2-ethoxy-6-(2-furyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

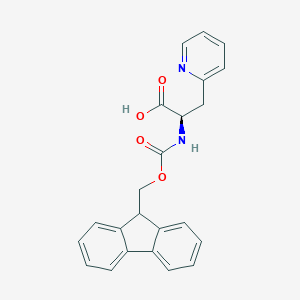

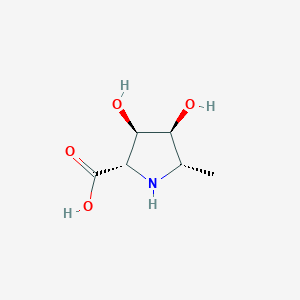
![2-Methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B61364.png)

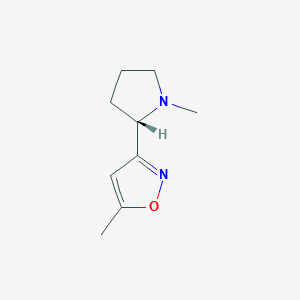
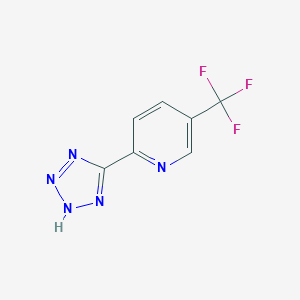


![6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B61377.png)
